molecular formula C11H12FN5 B2626210 N4-(5-fluoropyridin-2-yl)-N6,N6-dimethylpyrimidine-4,6-diamine CAS No. 2320226-26-2

N4-(5-fluoropyridin-2-yl)-N6,N6-dimethylpyrimidine-4,6-diamine

Cat. No.: B2626210
CAS No.: 2320226-26-2
M. Wt: 233.25
InChI Key: OQCNKDMWGNRYPW-UHFFFAOYSA-N
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Description

N4-(5-fluoropyridin-2-yl)-N6,N6-dimethylpyrimidine-4,6-diamine is a synthetic organic compound that features a pyrimidine core substituted with a fluoropyridine moiety. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a candidate for drug development. The presence of fluorine in the pyridine ring can significantly alter the compound’s biological activity and pharmacokinetic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(5-fluoropyridin-2-yl)-N6,N6-dimethylpyrimidine-4,6-diamine typically involves multi-step organic reactions. One common approach starts with the preparation of the fluoropyridine derivative, which can be synthesized via halogen exchange reactions or direct fluorination of pyridine derivatives . The pyrimidine core is then constructed through condensation reactions involving appropriate amines and aldehydes or ketones.

For instance, a typical synthetic route might involve:

    Fluorination of Pyridine: Starting with 2-chloropyridine, a halogen exchange reaction using a fluorinating agent such as cesium fluoride can yield 2-fluoropyridine.

    Formation of Pyrimidine Core: The pyrimidine core can be synthesized by reacting 2,4-diamino-6-methylpyrimidine with formaldehyde and dimethylamine under acidic conditions.

    Coupling Reaction: Finally, the fluoropyridine derivative is coupled with the pyrimidine core using a suitable coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using bulk reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N4-(5-fluoropyridin-2-yl)-N6,N6-dimethylpyrimidine-4,6-diamine can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom in the pyridine ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, potentially altering its pharmacological properties.

    Coupling Reactions: It can form new bonds with other aromatic or aliphatic compounds through coupling reactions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution might yield derivatives with different substituents on the pyridine ring, while oxidation could lead to the formation of N-oxides.

Scientific Research Applications

N4-(5-fluoropyridin-2-yl)-N6,N6-dimethylpyrimidine-4,6-diamine has several applications in scientific research:

    Medicinal Chemistry: It is investigated as a potential therapeutic agent due to its ability to interact with various biological targets.

    Biological Studies: The compound can be used to study the effects of fluorine substitution on biological activity and pharmacokinetics.

    Chemical Biology: It serves as a tool for probing the mechanisms of enzyme inhibition and receptor binding.

    Industrial Applications: The compound’s unique properties make it useful in the development of new materials and agrochemicals.

Mechanism of Action

The mechanism of action of N4-(5-fluoropyridin-2-yl)-N6,N6-dimethylpyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. This can lead to inhibition of enzyme activity or modulation of receptor function, affecting various biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N4-(5-chloropyridin-2-yl)-N6,N6-dimethylpyrimidine-4,6-diamine
  • N4-(5-bromopyridin-2-yl)-N6,N6-dimethylpyrimidine-4,6-diamine
  • N4-(5-methylpyridin-2-yl)-N6,N6-dimethylpyrimidine-4,6-diamine

Uniqueness

Compared to its analogs, N4-(5-fluoropyridin-2-yl)-N6,N6-dimethylpyrimidine-4,6-diamine exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size enhance the compound’s metabolic stability and bioavailability, making it a more promising candidate for drug development.

Properties

IUPAC Name

6-N-(5-fluoropyridin-2-yl)-4-N,4-N-dimethylpyrimidine-4,6-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN5/c1-17(2)11-5-10(14-7-15-11)16-9-4-3-8(12)6-13-9/h3-7H,1-2H3,(H,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQCNKDMWGNRYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC(=C1)NC2=NC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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